molecular formula C9H9FO4 B15359686 Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate

Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate

Cat. No.: B15359686
M. Wt: 200.16 g/mol
InChI Key: AEEGFIPPJKKFDY-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate is a substituted benzoic acid methyl ester characterized by a fluoro group at position 4, a hydroxyl group at position 5, and a methoxy group at position 2.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

methyl 4-fluoro-5-hydroxy-2-methoxybenzoate

InChI

InChI=1S/C9H9FO4/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4,11H,1-2H3

InChI Key

AEEGFIPPJKKFDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)O)F

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: The compound is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 4-fluoro-5-hydroxy-2-methoxybenzoate can be contextualized by comparing it to analogs with variations in substituent positions, halogenation, and ester groups. Below is a detailed analysis:

Substituent Position and Halogenation

  • Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate ():
    This compound replaces the 4-fluoro and 5-hydroxy groups with a trifluoromethyl (CF₃) at position 4 and bromo at position 3. The CF₃ group enhances lipophilicity and metabolic stability, making it relevant in pesticide development (e.g., triflusulfuron methyl ester analogs in ). In contrast, the hydroxyl group in the target compound may confer hydrogen-bonding capacity, affecting solubility and biological interactions .

  • Methyl 5-iodo-2-methoxy-4-methylbenzoate ():
    Substitutes the 4-fluoro and 5-hydroxy groups with iodine (position 5) and methyl (position 4). Iodine’s bulkiness and polarizability could alter steric interactions in binding sites, while methyl groups typically increase hydrophobicity. The absence of a hydroxyl group here reduces polarity compared to the target compound .

Functional Group Modifications

  • Benzyl 4-fluoro-5-hydroxy-2-methoxybenzoate (): Replaces the methyl ester with a benzyl ester. This modification is critical in prodrug design, where ester hydrolysis releases the active benzoic acid derivative .
  • Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate ():
    The hydroxyl group at position 5 is protected as a benzyl ether, which stabilizes the compound against oxidation. Such protection is common in synthetic intermediates to direct regioselective reactions. The bromo substituent at position 5 offers a handle for cross-coupling reactions, unlike the hydroxyl group in the target compound .

Data Tables

Table 1: Substituent Comparison of this compound and Analogs

Compound Name Position 2 Position 4 Position 5 Ester Group Key Properties/Applications
This compound Methoxy Fluoro Hydroxy Methyl Hydrogen bonding, potential drug lead
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate Methoxy Trifluoromethyl Bromo Methyl High lipophilicity, agrochemical use
Benzyl 4-fluoro-5-hydroxy-2-methoxybenzoate Methoxy Fluoro Hydroxy Benzyl Prodrug potential, enhanced stability
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate Methoxy Benzyloxy Bromo Methyl Synthetic intermediate, protected hydroxyl

Table 2: Functional Group Impact

Functional Group Effect on Properties Example Compound
Fluoro (C-4) Electron-withdrawing, enhances metabolic stability and binding specificity This compound
Hydroxy (C-5) Hydrogen-bond donor, increases solubility, potential site for conjugation Target compound
Trifluoromethyl Strongly lipophilic, improves resistance to enzymatic degradation Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
Benzyl ester Increases molecular weight and lipophilicity, prodrug strategy Benzyl 4-fluoro-5-hydroxy-2-methoxybenzoate

Research Implications

The comparison highlights that subtle changes in substituents and ester groups significantly alter the physicochemical and biological profiles of benzoate derivatives. For instance:

  • Bioactivity : Hydroxyl groups may enable interactions with biological targets (e.g., enzymes or receptors), while halogenated analogs (bromo, iodo) could serve as radiolabels or cross-coupling substrates .
  • Synthetic utility : Benzyl protection () or methyl esterification () are strategic choices in multistep syntheses.

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